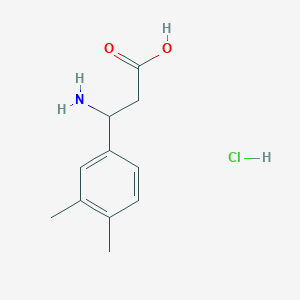![molecular formula C8H9N3O2 B13000659 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is a heterocyclic compound that belongs to the class of oxazolo-pyridazines This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring The presence of an isopropyl group at the 2-position and a hydroxyl group at the 7-position further defines its chemical identity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-isopropyl-4,5-diaminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-isopropyloxazolo[4,5-d]pyridazin-7-one.
Reduction: Formation of 2-isopropyldihydrooxazolo[4,5-d]pyridazin-7-ol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 2-Isopropyloxazolo[4,5-d]pyridazin-7-ol is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The hydroxyl group at the 7-position may play a crucial role in its biological activity by forming hydrogen bonds with target proteins. Additionally, the oxazole and pyridazine rings may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms, known for its diverse pharmacological activities.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position, exhibiting various biological activities.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, used as a core structure in many bioactive compounds.
Uniqueness
2-Isopropyloxazolo[4,5-d]pyridazin-7-ol stands out due to its unique fusion of oxazole and pyridazine rings, along with the presence of an isopropyl group and a hydroxyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-propan-2-yl-6H-[1,3]oxazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C8H9N3O2/c1-4(2)8-10-5-3-9-11-7(12)6(5)13-8/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
JMIHDNUREJFXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(O1)C(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


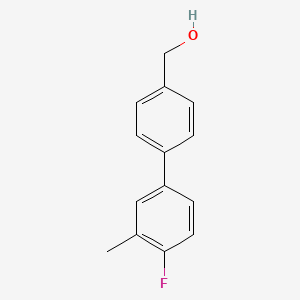
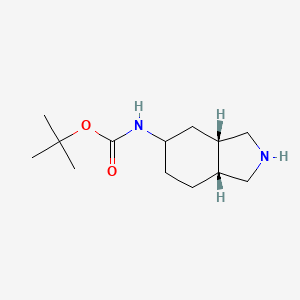
![6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13000585.png)
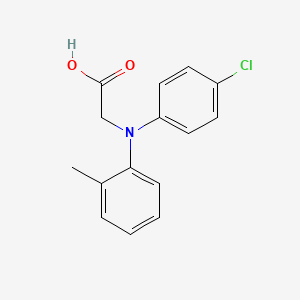
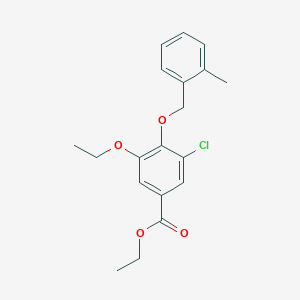

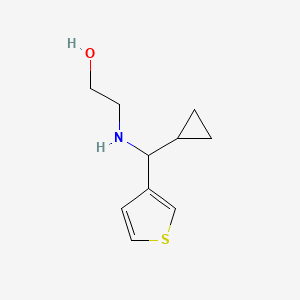
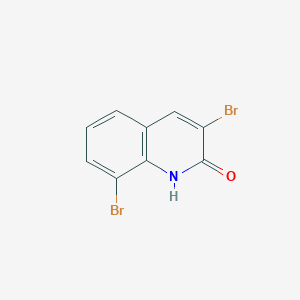

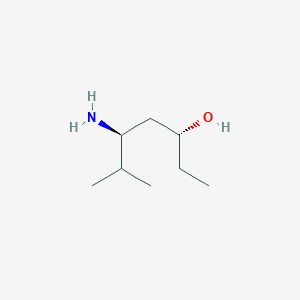

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
